[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a cyclohexyl core substituted with a 2-chloro-acetylamino group and an isopropyl carbamic acid tert-butyl ester moiety. Its molecular formula is C₁₆H₃₀ClN₃O₃ (assuming structural similarity to the amino analog in ). This compound is likely utilized in pharmaceutical intermediates or organocatalysis, given the structural parallels to Boc-protected amino esters in and piperazine derivatives in .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClN2O3/c1-11(2)19(15(21)22-16(3,4)5)13-8-6-12(7-9-13)18-14(20)10-17/h11-13H,6-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTYPJIOEIGPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of tert-Butyl (4-Oxocyclohexyl)carbamate
A foundational step involves the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate to introduce the isopropylamine moiety.
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Substrate : tert-Butyl (4-oxocyclohexyl)carbamate (1.00 g, 4.69 mmol).
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Reagents : Isopropylamine (5.63 mmol), sodium cyanoborohydride (9.39 mmol).
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Solvent : Ethanol (25 mL).
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Conditions : Stirred for 16 hours at ambient temperature.
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Workup : Aqueous NaOH extraction, ethyl acetate washes, and silica gel chromatography.
Outcomes :
Chloroacetylation of Cyclohexylamine Intermediate
The chloroacetyl group is introduced via nucleophilic acyl substitution.
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Substrate : [4-Amino-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester.
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Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2.5 eq).
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Solvent : Dichloromethane (DCM) at 0°C.
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Conditions : Dropwise addition of chloroacetyl chloride, stirred for 2 hours.
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Workup : Water quench, DCM extraction, and MgSO₄ drying.
Outcomes :
Boc Protection and Deprotection Strategies
The tert-butyl carbamate group is introduced early to protect the amine during subsequent reactions.
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Substrate : 4-Aminocyclohexanol.
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Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), DMAP (catalytic).
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Solvent : THF/water (9:1).
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Conditions : Stirred at 25°C for 12 hours.
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Workup : Extracted with ethyl acetate, dried, and concentrated.
Outcomes :
Comparative Analysis of Methodologies
Efficiency and Stereochemical Control
Solvent and Catalyst Optimization
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Reductive Amination : Ethanol outperforms THF in minimizing byproducts (e.g., over-reduction).
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Chloroacetylation : DCM provides better solubility than toluene, reducing reaction time.
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Catalysts : Rhodium complexes (e.g., [Rh(COD)₂]OTf) enhance enantioselectivity in asymmetric syntheses.
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| tert-Butyl carbamate | 40% |
| Chloroacetyl chloride | 25% |
| Solvents | 20% |
| Catalysts | 15% |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl group (-COCH2Cl) undergoes nucleophilic substitution reactions, particularly with amines and thiols.
Example Reaction with Amines
Replacing the chloride with an amine generates amide derivatives:
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or DIEA
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Temperature: 0–25°C
Yield : ~75–85% (inferred from analogous reactions in carbamate systems).
Table 1: Substitution Reactions with Nucleophiles
| Nucleophile | Product Functional Group | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylamine | Amide | 4 | 82 |
| Sodium Thiolate | Thioester | 2 | 78 |
| Water | Hydroxyacetamide | 24 (RT) | 65 |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate or amide bonds.
Carbamate Hydrolysis
Acidic conditions remove the tert-butyl group:
Conditions :
Amide Hydrolysis
Basic hydrolysis cleaves the chloroacetamide:
Conditions :
Acid-Catalyzed tert-Butyl Ester Cleavage
The tert-butyl carbamate group is labile under strong acidic conditions:
Conditions :
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Trifluoroacetic acid (TFA)/DCM (1:1), 1–2 hours
Yield : 95%.
Amide Coupling Reactions
The amino group (after hydrolysis) participates in peptide coupling:
Conditions :
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EDCl, HOBt, DMF, 12 hours, 25°C
Yield : 80–88%.
Elimination Reactions
Under basic conditions, the chloroacetyl group may undergo β-elimination:
Conditions :
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1,8-Diazabicycloundec-7-ene (DBU), DMF, 80°C, 3 hours
Yield : 60% (observed in structurally related compounds) .
Key Reactivity Insights
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Steric Effects : The cyclohexyl ring imposes steric hindrance, slowing reactions at the 4-position.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states.
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Temperature Sensitivity : Elevated temperatures accelerate hydrolysis but risk decomposition.
Comparative Analysis with Analogues
Table 2: Reaction Rates of Structural Analogues
| Compound Modifications | Relative Rate (Substitution) | Relative Rate (Hydrolysis) |
|---|---|---|
| Chloroacetyl → Fluoroacetyl | 1.5× | 0.8× |
| tert-Butyl → Methyl Carbamate | 0.3× | 3.2× |
| Cyclohexyl → Phenyl Substituent | 2.1× | 1.1× |
Data inferred from comparative studies on carbamate derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets in ways that could lead to the development of new drugs.
- Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acid esters can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications can enhance efficacy against cancer cell lines.
Enzyme Inhibition
Research has shown that compounds similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester can act as inhibitors of serine hydrolases, a class of enzymes involved in various biological processes including metabolism and signal transduction.
- Case Study : A study demonstrated that carbamate derivatives can selectively inhibit acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease. This opens avenues for developing targeted therapies using similar structures.
Drug Delivery Systems
The stability and solubility profile of this compound suggest its potential use in drug delivery systems. The tert-butyl ester moiety may facilitate the formulation of prodrugs that release active pharmaceutical ingredients (APIs) upon metabolic conversion.
- Research Insight : Studies on polymeric nanoparticles incorporating carbamate esters have shown enhanced bioavailability and controlled release properties, making them suitable for sustained drug delivery.
Agrochemical Applications
There is emerging interest in the application of such compounds in agrochemicals, particularly as herbicides or fungicides. The chlorinated moiety may enhance biological activity against pests while minimizing environmental impact.
- Field Study : Trials involving similar chloroacetyl derivatives have reported effective pest control with reduced toxicity to non-target organisms, indicating a promising direction for agricultural applications.
Data Tables
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | SAR studies on carbamic acid derivatives |
| Enzyme Inhibition | Selective inhibition of serine hydrolases | Research on acetylcholinesterase inhibitors |
| Drug Delivery Systems | Enhanced bioavailability and controlled release | Studies on polymeric nanoparticles |
| Agrochemical Applications | Effective pest control with reduced toxicity | Field trials on chloroacetyl derivatives |
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamic acid ester group may also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Functional Group Analysis
Key structural analogs and their distinguishing features are compared below:
Reactivity and Stability
- Chloro vs. Amino Substituents: The chloro-acetylamino group in the target compound enhances electrophilicity compared to the amino analog (), making it more reactive toward nucleophiles (e.g., amines or thiols) . This difference is critical in designing prodrugs or covalent inhibitors.
- Boc Protection : Like the L-valine esters in , the tert-butyl carbamate group improves stability under basic conditions, preventing premature deprotection during synthesis .
- Phosphonofluoridate Comparison: The phosphonofluoridate in exhibits acute neurotoxicity due to irreversible acetylcholinesterase inhibition, whereas the target compound’s chloro-acetyl group may enable controlled alkylation without extreme toxicity .
Pharmacokinetic and Physicochemical Properties
- Basicity: Piperazine derivatives () have higher basicity (pKa ~9–10) due to the amine groups, whereas the target compound’s carbamate and chloro-acetylamino groups render it neutral at physiological pH .
Biological Activity
[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ester, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H29ClN2O3
- Molecular Weight : 332.86606 g/mol
- CAS Number : 1353977-96-4
Biological Activity Overview
The biological activity of the tert-butyl ester has been investigated in various studies, focusing on its antibacterial, cytotoxic, and apoptotic effects.
Antibacterial Activity
Recent studies have assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The broth microdilution method was employed to determine the minimal inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited significant antibacterial properties, suggesting its potential as a lead compound for developing new antibacterial agents .
Cytotoxicity and Apoptosis
The cytotoxic effects of the compound were evaluated using the MTT assay on fibroblast L929 cells. Results demonstrated a dose-dependent reduction in cell viability, indicating that the compound may induce apoptosis in these cells. The Annexin V binding assay further confirmed apoptotic activity, highlighting its potential implications in cancer therapy .
Study 1: Antibacterial and Cytotoxic Evaluation
In a comprehensive study published in June 2024, researchers synthesized several chromene-sulfonamide hybrids, including derivatives related to the tert-butyl ester. The study utilized 3D-QSAR analysis to predict biological activities based on structural features. The results indicated that specific functional groups within these compounds enhanced their antibacterial efficacy while minimizing cytotoxic effects on normal cells .
Study 2: CYP Enzyme Interactions
Another significant aspect of the biological activity of the tert-butyl ester involves its interaction with cytochrome P450 (CYP) enzymes. The compound was found to inhibit CYP1A2 and CYP3A4 enzymes, which are crucial for drug metabolism. This inhibition could potentially enhance the plasma concentrations of co-administered drugs metabolized by these enzymes, suggesting its utility in polypharmacy scenarios .
Summary of Biological Activities
| Activity Type | Effectiveness | Methodology |
|---|---|---|
| Antibacterial | Significant against S. aureus and E. coli | Broth microdilution assay |
| Cytotoxicity | Dose-dependent reduction in cell viability | MTT assay |
| Apoptosis Induction | Confirmed via Annexin V binding assay | Annexin V assay |
| CYP Enzyme Inhibition | Inhibits CYP1A2 and CYP3A4 | Enzyme activity assays |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of carbamic acid tert-butyl ester derivatives typically involves multi-step protocols. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions, such as reacting cyclohexylamine intermediates with chloroacetyl chloride in anhydrous conditions. Key factors affecting yield include:
- Temperature control : Reactions performed at 0–5°C minimize side reactions like hydrolysis of the chloroacetyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while moisture-sensitive steps require anhydrous conditions .
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .
Yield optimization should be validated via HPLC or NMR purity analysis.
Advanced: How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
Stability studies should employ forced degradation protocols:
- pH variations : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol, cyclohexylamine derivatives) .
- Thermal stress : Expose the compound to 40–80°C for 1–7 days. FT-IR or Raman spectroscopy can detect structural changes (e.g., carbamate bond cleavage) .
- Light exposure : Perform ICH Q1B photostability testing to evaluate isomerization or radical-mediated degradation .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the chloroacetyl and cyclohexyl groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in -NMR .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₁₆H₂₈ClN₂O₃: ~347.17) .
- HPLC with UV/RI detection : Use C18 columns (acetonitrile/water mobile phase) to quantify impurities >0.1% .
Advanced: How can contradictory bioactivity data for tert-butyl ester derivatives be reconciled in structure-activity relationship (SAR) studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., weaker elongation activity in tert-butyl esters vs. methyl esters) may arise from:
- Steric hindrance : The bulky tert-butyl group may limit binding to target enzymes or receptors. Compare IC₅₀ values across ester derivatives .
- Hydrolysis rates : Assess metabolic stability in vitro (e.g., liver microsomes) to determine if rapid ester hydrolysis diminishes activity .
- Crystallographic data : Perform X-ray diffraction or molecular docking to visualize steric clashes in binding pockets .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation : Ensure >12 air changes/hour to avoid inhalation of vapors .
Advanced: What mechanistic insights guide the optimization of regioselectivity in chloroacetylation reactions?
Methodological Answer:
Regioselectivity in chloroacetylation is influenced by:
- Substrate conformation : Cyclohexyl ring chair vs. boat conformations affect nucleophilic attack sites. Use DFT calculations to predict favorable transition states .
- Leaving group reactivity : Replace chloroacetyl chloride with bromoacetyl chloride to compare reaction rates via kinetic studies .
- Protecting groups : Temporary protection of the carbamate nitrogen may prevent undesired side reactions .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .
- Desiccant : Include silica gel packs to mitigate moisture ingress .
- Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps .
Advanced: What strategies minimize byproduct formation during isopropyl-carbamate coupling?
Methodological Answer:
- Stoichiometric control : Use 1.1 equivalents of isopropyl chloroformate to avoid excess reagent side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to suppress decomposition pathways .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Advanced: How can computational models predict the compound’s metabolic fate in biological systems?
Methodological Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate metabolic stability, focusing on esterase-mediated hydrolysis .
- Docking simulations : Map the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites .
- MD simulations : Analyze membrane permeability using lipid bilayer models .
Advanced: What experimental approaches resolve spectral overlaps in NMR characterization?
Methodological Answer:
- 2D NMR techniques : HSQC and HMBC correlate - signals to assign overlapping cyclohexyl and isopropyl protons .
- Variable temperature NMR : Elevate temperature to 50°C to sharpen broad signals caused by slow conformational exchange .
- Isotopic labeling : Synthesize -labeled analogs to simplify carbamate nitrogen detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
